4-[diethoxy(methyl)silyl]butanenitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[diethoxy(methyl)silyl]butanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2Si/c1-4-11-13(3,12-5-2)9-7-6-8-10/h4-7,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPDNYHIVHCJXAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C)(CCCC#N)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80910092 | |
| Record name | 4-[Diethoxy(methyl)silyl]butanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80910092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1067-99-8 | |
| Record name | 4-(Diethoxymethylsilyl)butanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1067-99-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanenitrile, 4-(diethoxymethylsilyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001067998 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanenitrile, 4-(diethoxymethylsilyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-[Diethoxy(methyl)silyl]butanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80910092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(diethoxymethylsilyl)butyronitrile | |
| Source | European Chemicals Agency (ECHA) | |
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Reaction Pathways and Mechanistic Studies of 4 Diethoxy Methyl Silyl Butanenitrile
Reactivity at the Nitrile Functionality
The chemistry of 4-[diethoxy(methyl)silyl]butanenitrile is largely dictated by the polar carbon-nitrogen triple bond of the nitrile group. This functionality serves as a key site for a variety of chemical transformations, including bond cleavage and nucleophilic attack.
Metal-Mediated C−CN Bond Activation
The carbon-cyanide (C−CN) bond, while thermodynamically stable, can be activated by transition metal complexes. acs.orgresearchgate.net This activation opens pathways for synthetic transformations that are otherwise challenging to achieve. nih.gov For aliphatic nitriles like this compound, this activation typically involves oxidative addition of the C-CN bond to a low-valent metal center, a fundamental step in many catalytic cycles. snnu.edu.cn
Decyanative coupling reactions represent a powerful strategy for forming new carbon-carbon and carbon-heteroatom bonds, where the cyano group is ultimately replaced. acs.orgsnnu.edu.cn In the context of this compound, a decyanative silylation would involve the cleavage of the C-CN bond and the formation of a new carbon-silicon bond. While the intramolecular silyl (B83357) group is already present, intermolecular decyanative silylation with other silylating agents is a known transformation for organonitriles. sci-hub.se
Recent advancements have highlighted photocatalytic strategies for decyanative transformations. acs.orgnih.gov These methods often proceed under mild conditions via radical intermediates, overcoming the high reduction potentials typically associated with organonitriles. nih.govchemrxiv.org For instance, an amine-ligated boryl radical can mediate a cyano group transfer (CGT) from activated alkyl nitriles under photocatalytic conditions. acs.orgchemrxiv.org
Table 1: Examples of Metal-Catalyzed Decyanative Cross-Coupling Reactions of Nitriles
| Catalyst System | Coupling Partner | Product Type | Reference |
|---|---|---|---|
| Ni(0)/Lewis Acid | Alkenes | Cycloaddition Product | acs.org |
| Rh(I) | Disilanes | Aryl-silane | sci-hub.se |
| Pd(0) | Organoborons | Aryl-borane | nih.gov |
This table presents generalized examples of decyanative cross-coupling reactions applicable to organonitriles.
In metal-catalyzed cross-coupling reactions, the cyano group can function as a leaving group, analogous to halides or triflates. nih.govsnnu.edu.cn The catalytic cycle for such transformations typically begins with the oxidative addition of the C−CN bond to a metal center, such as Ni(0) or Pd(0). snnu.edu.cn This is followed by transmetalation with a suitable nucleophile and subsequent reductive elimination to yield the cross-coupled product. snnu.edu.cn
The ability of the cyano group to serve as a leaving group has been exploited in various C-C and C-heteroatom bond-forming reactions. researchgate.netresearchgate.net Preliminary mechanistic studies on related systems suggest that the cyano group can be an effective activating and leaving group, facilitating transition-metal-free cross-coupling reactions under specific conditions. researchgate.net In nucleophilic aromatic substitution (SNAr) reactions, the cyanide anion has also been demonstrated to be a highly active leaving group. researchgate.net
Nucleophilic Addition Reactions to the Nitrile Carbon
The nitrile carbon in this compound is electrophilic due to the polarity of the C≡N triple bond. This makes it susceptible to attack by nucleophiles, a fundamental reaction pathway for nitriles. wikipedia.orgucalgary.ca The addition of a nucleophile breaks the pi bond, leading to the formation of an intermediate imine anion, which can be protonated or trapped by an electrophile. ucalgary.cachemistrysteps.com
The presence of the silyl group and the acidic α-protons in this compound allows for the formation of N-silyl ketene imines. Deprotonation of the α-carbon generates a nitrile anion, which can be trapped with a silylating agent. nih.gov Interestingly, while alkyl halides typically react at the carbon terminus (C-alkylation), trialkylsilyl chlorides show a preference for reacting at the nitrogen terminus, yielding N-silyl ketene imines. nih.gov These ketene imines are versatile nucleophiles. nih.govresearchgate.net
An alternative, non-basic method for the in-situ generation of N-silyl ketene imines involves the reaction of alkanenitriles with a silyl triflate (like TMSOTf) and a hindered amine base. This approach avoids the use of strong bases like LDA. thieme-connect.de
N-silyl ketene imines are competent carbon nucleophiles that readily participate in aldol-type addition reactions with a range of carbonyl electrophiles, including aldehydes and ketones. nih.govresearchgate.net The reaction involves the nucleophilic attack of the ketene imine on the carbonyl carbon, followed by silyl transfer to the carbonyl oxygen, yielding a β-silyloxy nitrile. nih.gov
This reaction provides an efficient route to β-hydroxy nitriles upon subsequent hydrolysis. thieme-connect.deresearchgate.net The use of Lewis base catalysts in conjunction with a silicon source like SiCl4 can promote these additions, even allowing for enantioselective transformations with chiral catalysts. core.ac.uk
Table 2: Reaction of N-Silyl Ketene Imines with Aldehydes
| Ketene Imine Precursor | Aldehyde | Catalyst/Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Phenylacetonitrile | Benzaldehyde | TMSOTf, Et3N | β-(trimethylsilyloxy)nitrile | High | thieme-connect.deresearchgate.net |
| Diphenylacetonitrile | Benzaldehyde | No solvent, exothermic | β-(trimethylsilyloxy)nitrile | High | nih.gov |
This table illustrates the general reactivity of N-silyl ketene imines, derived from various nitriles, with aldehyde electrophiles.
Formation and Reactivity of N-Silyl Ketene Imines
Mannich-Type Reactions with Nitrones
The Mannich reaction is a fundamental carbon-carbon bond-forming reaction that involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. A variation, the nitro-Mannich (or aza-Henry) reaction, involves the nucleophilic addition of a nitroalkane to an imine. wikipedia.org In the context of this compound, while direct enolate formation from the nitrile is not standard for this reaction, related silyl compounds like silyl enol ethers or silyl ketene acetals are effective nucleophiles in Mannich-type reactions with electrophiles such as nitrones.
Nitrones serve as effective electrophiles in these transformations, providing access to β-N-hydroxy-aminoketones. nih.gov Research has demonstrated that Lewis acids can catalyze the reaction between nitrones and silyl nitronates, yielding silyl-protected α-nitro hydroxylamines with high diastereoselectivity. nih.gov While not a direct reaction of the nitrile group of this compound, its silyl moiety is indicative of the types of reagents used in modern variations of this reaction. The general mechanism involves the activation of the nitrone by a catalyst, followed by nucleophilic attack from a carbon source. For instance, bifunctional amine-thiourea catalysts have been used effectively in Mannich-type reactions of cyclic nitrones. researchgate.net
Table 1: Catalysts and Conditions in Mannich-Type Reactions with Nitrones
| Catalyst/Promoter | Nucleophile Type | Electrophile | Key Features |
| B(C6F5)3 | Silyl nitronate | Nitrone | High yields and diastereoselectivity; mild conditions. nih.gov |
| Chiral Thioureas | Methyl ketones | Cyclic Nitrones | Good to excellent enantiocontrol. nih.gov |
| L-proline | Ketones | Imines | Direct Mannich-type reaction. nih.gov |
Vinylogous Aldol Reactions of N-Silyl Vinylketene Imines
The vinylogous aldol reaction is a powerful method for constructing 1,5-difunctional subunits by extending the reactivity of an enolate through a conjugated system. organic-chemistry.org For a substrate like this compound, a key transformation is its conversion into an N-silyl vinylketene imine. This intermediate can then act as a potent nucleophile in catalytic, enantioselective vinylogous aldol reactions. nih.gov
The synthesis of N-silyl vinylketene imines from allylic nitriles allows for their use as versatile nucleophiles. scispace.comnih.gov In the presence of a Lewis base catalyst, these N-silyl vinylketene imines react with a variety of aldehydes. A significant feature of this reaction is its exceptional regioselectivity, strongly favoring addition at the γ-carbon of the nucleophile. nih.govnih.gov This γ-addition leads to the formation of α,β-unsaturated nitriles, which are valuable synthetic intermediates. nih.gov
The reaction demonstrates broad substrate scope, successfully engaging aliphatic, olefinic, and aromatic aldehydes. nih.gov Lewis base catalyzed, SiCl4-mediated aldol reactions of these species have been shown to produce δ-hydroxy-α,β-unsaturated esters with high yields and enantioselectivity. researchgate.net
Table 2: Features of Vinylogous Aldol Reactions of N-Silyl Vinylketene Imines
| Feature | Description | Reference |
| Intermediate | N-Silyl Vinylketene Imine | nih.gov |
| Key Reactivity | Nucleophilic addition to aldehydes | nih.gov |
| Regioselectivity | Excellent site selectivity for γ-addition | nih.govnih.gov |
| Product | α,β-Unsaturated nitriles with a γ-stereocenter | nih.gov |
| Catalysis | Lewis base catalyzed, SiCl4-mediated | nih.govresearchgate.net |
Cyanohydrin Formation and Silylated Cyanohydrin Synthesis
Cyanohydrin formation is the addition of hydrogen cyanide (HCN) to aldehydes or ketones, resulting in a molecule with a hydroxyl and a cyano group attached to the same carbon. The synthesis of silylated cyanohydrins, where the hydroxyl group is protected by a silyl ether, is a related and synthetically important transformation. These reactions typically start from a carbonyl compound, not a nitrile like this compound.
However, the synthesis of silylated cyanohydrins is highly relevant in the field of organosilicon chemistry. One-pot methods have been developed to avoid the handling of highly toxic HCN. A common process involves reacting an aldehyde or ketone with a tri-substituted halosilane (like trimethylchlorosilane), hydrogen cyanide, and a disilazane (like hexamethyldisilazane). google.com This approach avoids the need for expensive cyanide salts and complex solvent systems. google.com
Various catalysts can facilitate the cyanosilylation of carbonyls, including Lewis acids and bases. researchgate.net For example, gold(III) chloride has been shown to be a highly efficient catalyst for the cyanosilylation of various ketones and aldehydes, yielding the corresponding cyanohydrin trimethylsilyl ethers in very good yields. organic-chemistry.org
Reductive Transformations of the Nitrile Group
The nitrile group is a versatile functional group that can be reduced to either primary amines or aldehydes, depending on the reagents and conditions employed.
Reduction to Primary and Secondary Amines
The reduction of nitriles is a direct and economical route for the synthesis of primary amines. wikipedia.org This transformation can be achieved using various stoichiometric reducing agents or through catalytic hydrogenation. wikipedia.org
Common stoichiometric reagents include lithium aluminum hydride (LiAlH4), which reduces nitriles to primary amines after an acidic workup. chemguide.co.uk Other borane-based reagents such as borane-tetrahydrofuran (BH3-THF) and borane-dimethylsulfide (BH3-SMe2) are also effective. commonorganicchemistry.com More recently, catalyst-free methods using ammonia borane under thermal conditions have been developed, offering an environmentally benign pathway that tolerates many functional groups. organic-chemistry.org
Catalytic hydrogenation is a widely used industrial method, often employing catalysts like Raney nickel, palladium, or platinum. wikipedia.org A key challenge in catalytic hydrogenation is preventing the formation of secondary and tertiary amine byproducts, which can be minimized by adding ammonia to the reaction mixture. commonorganicchemistry.com For silylated nitriles, metal-free catalytic silylative reduction has been developed to afford β-silyl amines. nih.govresearchgate.net
Table 3: Common Reagents for Nitrile Reduction to Amines
| Reagent/Catalyst | Conditions | Product Type | Reference |
| Lithium Aluminum Hydride (LiAlH4) | Diethyl ether, followed by acid workup | Primary Amine | chemguide.co.uk |
| Catalytic Hydrogenation (H2) | Raney Ni, Pd/C, or PtO2 catalyst | Primary Amine | wikipedia.org |
| Ammonia Borane (AB) | Thermal, catalyst-free | Primary Amine | organic-chemistry.org |
| Diisopropylaminoborane / LiBH4 | THF, ambient or reflux | Primary Amine | nih.gov |
| TMDS / Co(OPiv)2 | Isocyanide ligand | Silylated Primary Amine | acs.org |
Reduction to Imines and Aldehydes (e.g., Stephen Aldehyde Synthesis context)
The partial reduction of a nitrile to an aldehyde can be accomplished via the Stephen aldehyde synthesis. This reaction involves the treatment of a nitrile with tin(II) chloride (SnCl2) and hydrochloric acid (HCl). wikipedia.orgchemeurope.com The process proceeds through the formation of an aldimine tin chloride complex, which precipitates from the solution. wikipedia.orgbyjus.com Subsequent hydrolysis of this intermediate yields the corresponding aldehyde. byjus.comtestbook.com
The mechanism begins with the addition of HCl to the nitrile, forming a salt. This salt is then reduced by a single electron transfer from the tin(II) chloride. wikipedia.org The resulting iminium salt is then quenched with water to produce a hemiaminal, which readily converts to the aldehyde. wikipedia.org
The Stephen reaction is generally more efficient for aromatic nitriles than for aliphatic ones. wikipedia.orgbyjus.com For some aliphatic nitriles, the reaction may yield amides or other byproducts instead of the desired aldehyde. acs.org
Mechanism of Stephen Aldehyde Synthesis:
Salt Formation: The nitrile reacts with gaseous HCl to form its corresponding salt. byjus.com
Reduction: Tin(II) chloride reduces the salt via single electron transfer. wikipedia.org
Precipitation: The intermediate salt precipitates as an aldimine tin chloride complex. byjus.com
Hydrolysis: The complex is hydrolyzed with water to form a hemiaminal, which then yields the aldehyde. wikipedia.org
Enzymatic Conversions of Nitriles
Enzymatic transformations offer a green and highly selective alternative to traditional chemical methods for nitrile conversion. Enzymes such as nitrilases can hydrolyze nitriles directly to carboxylic acids and ammonia, often under mild conditions (neutral pH, room temperature) and without the need for cofactors. This one-step process avoids the formation of amide intermediates that can occur in chemical hydrolysis.
Alternatively, nitrile hydratases convert nitriles into the corresponding amides. This can be followed by the action of an amidase to produce the carboxylic acid. This two-enzyme pathway is common in microorganisms.
The substrate scope of these enzymes can be broad, and they have been used to process a variety of functionalized nitriles. For instance, (R)-β-hydroxy nitriles have been converted to (R)-β-hydroxy carboxylic acids using a nitrilase-catalyzed hydrolysis. organic-chemistry.org The presence of a silyl group, as in this compound, would need to be tested for compatibility with specific enzymes, as steric hindrance or electronic effects could influence the enzyme's activity and selectivity. The mild, aqueous conditions of enzymatic reactions are generally compatible with silyl ethers, minimizing the risk of cleavage.
Reactivity at the Diethoxy(methyl)silyl Moiety
The core reactivity of this compound is centered on the silicon atom, which bears two hydrolyzable ethoxy groups. These groups are the primary sites for reactions leading to the formation of siloxane polymers or covalent attachment to surfaces.
Hydrolytic Stability and Condensation Reactions of Alkoxysilanes
Step 1: Hydrolysis In the presence of water, the silicon-oxygen bond of the ethoxy group is cleaved, forming a silanol (Si-OH) and releasing ethanol. This reaction can proceed stepwise, replacing one or both ethoxy groups with hydroxyl groups. The reaction is catalyzed by either acid or base. unm.edu Under acidic conditions, a proton attacks the oxygen of the alkoxy group, making it a better leaving group. unm.edu Under basic conditions, a hydroxide anion directly attacks the electron-deficient silicon atom. unm.edu
Step 2: Condensation The newly formed, reactive silanol groups can then condense with each other (or with remaining ethoxy groups) to form stable siloxane bonds (Si-O-Si). researchgate.net This process releases either water or ethanol and leads to the formation of dimers, oligomers, and eventually a cross-linked polysiloxane network. The rate of condensation is also pH-dependent, with trisilanols showing a minimum condensation rate around pH 4. afinitica.com
The general reaction scheme can be summarized as follows:
| Reaction Stage | General Equation | Catalyst |
| Hydrolysis | R-Si(OR')₃ + H₂O → R-Si(OR')₂(OH) + R'OH | Acid or Base |
| Water Condensation | 2 R-Si(OR')₂(OH) → (HO)(OR')₂Si-O-Si(OR')₂(OH) + H₂O | Acid or Base |
| Alcohol Condensation | R-Si(OR')₂(OH) + R-Si(OR')₃ → (OR')₃Si-O-Si(OR')₂(OH) + R'OH | Acid or Base |
Table 1: Generalized steps in the hydrolysis and condensation of alkoxysilanes.
The rate of these reactions is influenced by several factors, including pH, water-to-silane ratio, solvent, and temperature. unm.edunih.gov For instance, under acidic conditions with low water content, hydrolysis is generally faster than condensation, leading to more linear, weakly branched polymers. unm.edu Conversely, basic conditions with excess water tend to produce highly branched, colloidal particles. unm.edu
Mechanisms of Surface Modification and Adhesion
The ability of alkoxysilanes like this compound to function as coupling agents and adhesion promoters stems directly from the hydrolysis and condensation reactions described above. researchgate.netdakenchem.com This process allows for the formation of a durable chemical bridge between an inorganic substrate (like glass, metal oxides, or silica) and an organic polymer matrix. ecopowerchem.comhengdasilane.com
The mechanism of surface modification involves several key steps:
Hydrolysis: The alkoxysilane is first hydrolyzed in the presence of water (often surface-adsorbed water on the substrate) to form reactive silanols. hengdasilane.comacs.org
Condensation/Oligomerization: The silanols may self-condense to form small oligomers in the solution or near the surface. nih.gov
Physisorption: The silanols and oligomers physically adsorb onto the substrate surface, typically through hydrogen bonding with surface hydroxyl groups (e.g., M-OH on a metal or Si-OH on silica). nih.gov
Covalent Bonding: Upon heating or curing, a condensation reaction occurs between the silanol groups of the silane and the hydroxyl groups of the substrate. This forms stable, covalent M-O-Si bonds, anchoring the silane to the surface. researchgate.netnih.gov
The organic functionality—in this case, the butanenitrile group—is oriented away from the surface, where it can physically entangle or chemically react with an overlying polymer matrix, thus completing the "bridge" and enhancing adhesion. researchgate.netdakenchem.com The self-condensation of the silane molecules also forms a cross-linked siloxane network at the interface, which can increase the durability and chemical resistance of the bond. ecopowerchem.com
| Stage of Adhesion | Interfacial Interaction | Result |
| 1. Hydrolysis | Si-OEt + H₂O → Si-OH + EtOH | Activation of silane |
| 2. Physisorption | Si-OH ••• HO-Substrate | Hydrogen bonding to surface |
| 3. Chemisorption | Si-OH + HO-Substrate → Si-O-Substrate + H₂O | Covalent bond formation |
| 4. Interfacial Layer | Si-O-Si bond formation | Cross-linked siloxane film |
Table 2: Mechanistic steps of surface modification and adhesion promotion by alkoxysilanes.
Synergistic Effects Between Nitrile and Silyl Groups
The presence of both a nitrile and a silyl group within the same molecule gives rise to unique reactivity, influencing the selectivity of reactions and enabling specific intramolecular transformations.
Chemoselectivity and Regioselectivity in Bifunctional Systems
In the context of the hydrosilylation synthesis of this compound from allyl cyanide, both chemoselectivity and regioselectivity are critical.
Chemoselectivity: The reaction must selectively occur at the C=C double bond over the C≡N triple bond. Hydrosilylation of nitriles is possible but typically requires different catalysts or harsher conditions. nih.govacs.org Platinum-based catalysts, commonly used for olefin hydrosilylation, generally show high chemoselectivity for the alkene moiety in the presence of a nitrile. researchgate.net
Regioselectivity: The addition of the silyl group can occur at either the terminal carbon (C1, β-addition) or the internal carbon (C2, α-addition) of the double bond.
β-addition (anti-Markovnikov): This pathway yields the linear γ-cyanopropylsilane (e.g., 3-(diethoxymethylsilyl)propanenitrile if starting from acrylonitrile) or, in this case, the δ-cyanobutylsilane. This is typically the major product due to both steric and electronic factors. libretexts.org
α-addition (Markovnikov): This pathway leads to the branched, secondary silane.
The choice of catalyst and ligands can significantly influence the regioselectivity of allene and alkene hydrosilylation. rsc.orgnih.govnih.gov For terminal alkenes, palladium-based catalysts often favor the branched α-product, while platinum catalysts tend to yield the linear β-product. libretexts.org
Intramolecular Cyclizations and Skeletal Rearrangements
The spatial proximity of the nitrile and silyl groups can facilitate unique intramolecular reactions, particularly those involving silyl group migration. A key example of such a process is the Brook rearrangement, which involves the intramolecular migration of a silicon atom from a carbon to a negatively charged oxygen. researchgate.net
While a direct Brook rearrangement is not applicable to this compound, related tandem processes have been demonstrated in similar systems. For instance, the reaction of δ-silyl-γ,δ-epoxypentanenitrile derivatives with a base can trigger a cascade involving epoxy nitrile cyclization, followed by a Brook rearrangement and subsequent ring-opening of the resulting cyclopropane intermediate. researchgate.netnih.gov This demonstrates that a carbanion alpha to the nitrile group can induce intramolecular reactions involving a silyl group elsewhere in the molecule.
For this compound, a hypothetical intramolecular reaction could be initiated by the reduction of the nitrile group. For example, reduction to a primary amine followed by a catalyzed cyclization could potentially lead to nitrogen-containing silacycles. The specific pathways and feasibility of such reactions would depend heavily on the chosen reagents and reaction conditions.
Advanced Spectroscopic and Analytical Characterization Methodologies for Organosilicon Nitriles
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of organosilicon compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the structure and chemical environment of molecules. For organosilicon nitriles, ¹H, ¹³C, and ²⁹Si NMR are particularly informative.
The structural confirmation of 4-[diethoxy(methyl)silyl]butanenitrile is achieved through a combination of ¹H, ¹³C, and ²⁹Si NMR spectroscopy. Each technique provides unique and complementary information.
The methyl protons on the silicon atom (Si-CH₃) would appear as a singlet at approximately 0.1-0.2 ppm.
The methylene (B1212753) protons of the ethoxy groups (-O-CH₂-CH₃) are expected to resonate as a quartet around 3.7-3.8 ppm due to coupling with the adjacent methyl protons.
The methyl protons of the ethoxy groups (-O-CH₂-CH₃) would appear as a triplet at approximately 1.2 ppm.
The protons of the butanenitrile chain (-CH₂-CH₂-CH₂-CN) will show more complex splitting patterns and chemical shifts. The protons alpha to the silicon atom (Si-CH₂) are expected around 0.6-0.8 ppm, the protons beta to the silicon (-CH₂-) around 1.5-1.7 ppm, and the protons alpha to the nitrile group (-CH₂-CN) would be shifted downfield to approximately 2.3-2.5 ppm. yale.eduresearchgate.net
¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
The carbon of the methyl group attached to silicon (Si-CH₃) is expected at approximately -5 to -1 ppm.
The carbons of the ethoxy groups would show two distinct signals: the methylene carbon (-O-CH₂) around 58-60 ppm and the methyl carbon (-CH₃) around 18-20 ppm. libretexts.org
The carbons of the butanenitrile chain would be observed at approximately: Si-CH₂ at 10-15 ppm, the adjacent -CH₂- at 20-25 ppm, the -CH₂- alpha to the nitrile at 17-20 ppm, and the nitrile carbon (-CN) itself would have a characteristic chemical shift in the range of 117-125 ppm. organicchemistrydata.orgrsc.orgwisc.edu
²⁹Si NMR: ²⁹Si NMR is a powerful technique for directly probing the silicon environment. The chemical shift of the silicon nucleus is sensitive to the nature of the substituents attached to it. For this compound, the silicon atom is bonded to one methyl group, two ethoxy groups, and one butylnitrile group. The expected ²⁹Si chemical shift would be in the range of -20 to -25 ppm, which is characteristic for a silicon atom in a T¹-type environment (RSi(OR')₃). rsc.orgunige.chresearchgate.netresearchgate.net
Interactive Data Table: Predicted NMR Chemical Shifts (ppm) for this compound
| Atom | ¹H Shift (ppm) | ¹³C Shift (ppm) | ²⁹Si Shift (ppm) |
| Si-CH₃ | 0.1-0.2 (s) | -5 to -1 | -20 to -25 |
| -O-CH₂-CH₃ | 3.7-3.8 (q) | 58-60 | |
| -O-CH₂-CH₃ | 1.2 (t) | 18-20 | |
| Si-CH₂- | 0.6-0.8 (m) | 10-15 | |
| -CH₂- | 1.5-1.7 (m) | 20-25 | |
| -CH₂-CN | 2.3-2.5 (t) | 17-20 | |
| -CN | 117-125 |
In situ NMR spectroscopy is a powerful technique for monitoring chemical reactions in real-time, providing valuable insights into reaction kinetics, intermediates, and mechanisms. The synthesis of this compound, typically via hydrosilylation of allyl cyanide with diethoxy(methyl)silane, is an ideal candidate for such studies. researchgate.netnih.govrsc.org
By conducting the reaction directly within the NMR spectrometer, researchers can track the disappearance of reactants and the appearance of products. researchgate.net For instance, the characteristic signals of the Si-H proton in diethoxy(methyl)silane (around 4.5-5.0 ppm) and the vinyl protons of allyl cyanide (around 5.0-6.0 ppm) would decrease in intensity over time. ucsb.edu Concurrently, the signals corresponding to the protons of the this compound product would emerge and grow.
In situ NMR can also help to identify the formation of any side products, such as isomers resulting from α-addition or dehydrogenative silylation. rsc.org This allows for the optimization of reaction conditions (e.g., catalyst, temperature, solvent) to maximize the yield and selectivity of the desired γ-isomer. Kinetic data extracted from sequential NMR spectra can be used to determine reaction orders and activation energies, providing a deeper understanding of the catalytic cycle. researchgate.net
Mass Spectrometry (MS) Techniques
Mass spectrometry is a fundamental analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound, elucidate its structure through fragmentation analysis, and quantify its presence in a sample.
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. libretexts.org It is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound. researchgate.netqu.edu.qa
In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and affinity for the stationary phase of the GC column. targetanalysis.grchem-agilent.com As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented.
The resulting mass spectrum for this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. However, due to the nature of the nitrile group, a prominent [M-1]⁺ peak resulting from the loss of an alpha hydrogen is often observed. whitman.edu Common fragmentation patterns for organosilicon compounds involve the cleavage of Si-C and Si-O bonds. Expected fragments would include ions resulting from the loss of an ethoxy group (-OC₂H₅), a methyl group (-CH₃), or parts of the butylnitrile chain. A characteristic peak at m/z 41, corresponding to the McLafferty rearrangement, is also common for nitriles with a sufficiently long alkyl chain. whitman.edu
Interactive Data Table: Expected Key Fragments in the GC-MS of this compound
| m/z | Identity |
| 201 | [M]⁺ (Molecular Ion) |
| 200 | [M-H]⁺ |
| 186 | [M-CH₃]⁺ |
| 156 | [M-OC₂H₅]⁺ |
| 116 | [M-CH₂CH₂CN]⁺ |
| 41 | [C₃H₅]⁺ (McLafferty Rearrangement) |
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule and its fragments. researchgate.net This is particularly useful for distinguishing between compounds with the same nominal mass but different elemental formulas.
For this compound (C₉H₁₉NO₂Si), HRMS can confirm its elemental composition by measuring the exact mass of the molecular ion to within a few parts per million (ppm). nih.govrsc.org Furthermore, the characteristic isotopic pattern of silicon, with its natural abundances of ²⁸Si (92.23%), ²⁹Si (4.68%), and ³⁰Si (3.09%), can be clearly resolved. This isotopic signature serves as a definitive confirmation of the presence of silicon in the molecule and its fragments.
X-ray Photoelectron Spectroscopy (XPS) for Surface and Interfacial Film Characterization
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique used to determine the elemental composition and chemical state of the elements within the top few nanometers of a material's surface. mdpi.comdiva-portal.org This makes it an invaluable tool for characterizing thin films and surface modifications involving organosilicon nitriles.
When a surface is modified with this compound, for instance, in the formation of self-assembled monolayers or protective coatings, XPS can provide detailed information about the resulting film. researchgate.netnih.gov By analyzing the core-level electron spectra of the constituent elements (Si, C, N, O), one can determine their atomic concentrations and bonding environments.
Si 2p: The binding energy of the Si 2p peak provides information about the chemical state of the silicon. For a silicon atom in a Si-O-C environment, the Si 2p peak is typically observed around 102-103 eV. xpsfitting.comthermofisher.comacs.org
C 1s: The C 1s spectrum can be deconvoluted to identify the different types of carbon bonds present, such as C-Si, C-C, C-N, and C-O. rsc.orgresearchgate.net
N 1s: The N 1s peak, characteristic of the nitrile group (-C≡N), is expected at a binding energy of approximately 399-400 eV.
O 1s: The O 1s spectrum will show contributions from the Si-O-C bonds of the ethoxy groups. rsc.orgresearchgate.net
By analyzing the relative intensities of these peaks, the elemental composition of the surface film can be quantified. Furthermore, angle-resolved XPS (ARXPS) can be used to non-destructively depth profile the film, providing information about its thickness and homogeneity. mdpi.com
Interactive Data Table: Typical XPS Binding Energies (eV) for Films Containing Organosilicon Nitriles
| Element | Core Level | Binding Energy (eV) | Chemical State |
| Silicon | Si 2p | 102-103 | Si-O-C |
| Carbon | C 1s | ~284.8 | C-C, C-H |
| ~285.5 | C-Si | ||
| ~286.5 | C-N | ||
| ~287.0 | C-O | ||
| Nitrogen | N 1s | 399-400 | -C≡N |
| Oxygen | O 1s | ~532.5 | Si-O-C |
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules. Each functional group within a molecule possesses characteristic vibrational frequencies, creating a unique spectral fingerprint. For this compound, these techniques are instrumental in confirming the presence of its key chemical moieties: the nitrile group (-C≡N), the diethoxy(methyl)silyl group (-Si(OCH₂CH₃)₂(CH₃)), and the alkane chain.
The nitrile group's stretching vibration (ν(C≡N)) is particularly noteworthy. It appears in a relatively uncongested region of the IR and Raman spectra, typically between 2200 and 2300 cm⁻¹. The exact position of this band is sensitive to the electronic environment, making it a useful probe for substitution effects. For saturated aliphatic nitriles, this peak is generally observed in the 2240-2260 cm⁻¹ range.
The diethoxy(methyl)silyl group exhibits several characteristic vibrations. The Si-O-C asymmetric stretching vibrations are typically strong in the IR spectrum and appear in the 1070-1100 cm⁻¹ region. The Si-CH₃ group is identifiable by its symmetric deformation (umbrella mode) around 1260 cm⁻¹ and a rocking mode near 800 cm⁻¹. The C-H stretching vibrations of the methyl and ethyl groups, as well as the butanenitrile backbone, are observed in the 2800-3000 cm⁻¹ region.
Raman spectroscopy provides complementary information. While the nitrile stretch is also observable in Raman, often with good intensity, Si-O-Si and Si-C symmetric vibrations can sometimes be more prominent in Raman spectra compared to IR.
Detailed Research Findings:
Analysis of related organosilicon compounds and nitriles allows for the assignment of expected vibrational frequencies for this compound. The Si-O-C linkage in ethoxysilanes gives rise to strong, characteristic bands. For instance, in vinyltriethoxysilane, strong peaks at 1193 cm⁻¹ and 1085 cm⁻¹ are attributed to Si-O-C and Si-O-Si stretching, respectively researchgate.net. The Si-CH₃ group consistently shows a sharp absorption at about 1260 cm⁻¹ and bands in the 750-865 cm⁻¹ range gelest.com. The nitrile functional group in various organic molecules is consistently found in the 2200-2300 cm⁻¹ region in Raman spectra researchgate.net.
Based on established correlations for organosilicon compounds and nitriles, the following table summarizes the expected key vibrational frequencies for this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) - IR | Expected Wavenumber (cm⁻¹) - Raman | Intensity |
|---|---|---|---|---|
| -C-H (alkane & ethoxy) | Stretching | 2850-2980 | 2850-2980 | Medium to Strong |
| -C≡N (nitrile) | Stretching | 2240-2260 | 2240-2260 | Medium, Sharp |
| Si-CH₃ | Symmetric Deformation | ~1260 | ~1260 | Strong, Sharp |
| Si-O-C | Asymmetric Stretching | 1070-1100 | 1070-1100 | Very Strong |
| Si-CH₃ | Rocking | ~800 | ~800 | Medium to Strong |
| Si-C | Stretching | 700-800 | 700-800 | Medium |
Advanced Applications of 4 Diethoxy Methyl Silyl Butanenitrile in Chemical Synthesis and Materials Science
Contributions to Novel Organosilicon Materials Development
Design of Hybrid Organic-Inorganic Materials
The unique molecular structure of 4-[diethoxy(methyl)silyl]butanenitrile, featuring both a reactive silyl (B83357) ester group and a polar nitrile group, makes it a valuable precursor in the synthesis of hybrid organic-inorganic materials. nih.govnih.gov These materials combine the properties of both organic polymers (e.g., flexibility, processability) and inorganic components (e.g., rigidity, thermal stability) at a molecular level. frontiersin.orgmdpi.com
The diethoxy(methyl)silyl group can undergo hydrolysis and condensation reactions, characteristic of the sol-gel process, to form a stable inorganic silica (B1680970) (Si-O-Si) network. nih.gov Simultaneously, the butanenitrile functional group remains as an organic moiety covalently bonded to the silicon atom via a non-hydrolyzable Si-C bond. nih.gov This allows for the incorporation of the polar nitrile functionality throughout the resulting inorganic matrix.
This approach enables the precise tuning of the final material's properties. mdpi.com The organic nitrile groups can influence the material's polarity, chemical reactivity, and potential for further functionalization. nih.gov The ability to create these tailored hybrid materials opens up applications in various fields, including the development of specialized coatings, functional fillers for composites, and matrices for sensory devices. nih.govfrontiersin.orgnih.gov The sol-gel method is particularly advantageous as it is a low-temperature process that allows for the creation of high-purity, uniform materials. nih.govmdpi.com
Functional Components in Energy Storage Systems
Organosilicon compounds, particularly those containing nitrile groups like this compound, are gaining significant attention for their potential to enhance the safety and performance of energy storage systems, most notably lithium-ion batteries. magtech.com.cnresearchgate.net Their inherent properties, such as being generally non-flammable, non-toxic, and possessing higher flash points and lower vapor pressure compared to conventional carbonate-based electrolytes, make them attractive alternatives. magtech.com.cnosti.gov
Organosilicon Nitrile-Based Electrolytes for Lithium-Ion Batteries
This compound and similar organosilicon nitriles are utilized as solvents or additives in electrolytes for lithium-ion batteries. magtech.com.cnwisc.edujlu.edu.cn These compounds offer a promising alternative to the highly flammable and volatile carbonate solvents traditionally used. researchgate.net The nitrile group is crucial for dissolving lithium salts, a fundamental requirement for an electrolyte, while the organosilicon backbone contributes to the desirable safety characteristics. researchgate.netwisc.edu
Research has demonstrated that electrolytes based on organosilicon nitriles can lead to improved battery safety and performance, especially under high-voltage conditions. researchgate.netwisc.edu They have been shown to be stable at high anodic potentials, a key factor for developing next-generation high-energy-density batteries. wisc.edu The molecular design of these compounds allows for fine-tuning of properties such as ionic conductivity, viscosity, and electrochemical stability. researchgate.netosti.gov
Below is a table comparing the general properties of conventional carbonate electrolytes with organosilicon nitrile-based electrolytes.
| Property | Conventional Carbonate Electrolytes | Organosilicon Nitrile-Based Electrolytes |
| Flammability | High | Low / Non-flammable |
| Volatility | High | Low |
| Flash Point | Low | High |
| Toxicity | Moderate | Generally Low / Non-toxic |
| Oxidative Stability | Limited | High |
| High-Voltage Performance | Prone to decomposition | Stable at higher voltages |
Influence on Electrochemical Stability and Performance of Electrolytes
The electrochemical stability window (ESW) is a key metric for electrolytes, defining the voltage range within which the electrolyte remains stable without being oxidized or reduced. epa.govresearchgate.net Organosilicon nitrile-based electrolytes have demonstrated a wider ESW, particularly on the anodic (oxidative) side. wisc.edu
Furthermore, using these compounds as additives can significantly improve the performance of batteries, even at low temperatures. For instance, the addition of a small percentage of a nitrile group-functionalized organosilicon compound has been shown to enhance the discharge capacity and cycling stability of LiFePO₄ cells at -20 °C. jlu.edu.cn This improvement is attributed to the formation of a stable solid electrolyte interphase (SEI) that facilitates lithium-ion diffusion. jlu.edu.cn
The table below summarizes the performance improvements observed with the use of organosilicon nitrile additives.
| Performance Metric | Standard Electrolyte | Electrolyte with Organosilicon Nitrile Additive |
| High-Voltage Stability | Prone to decomposition | Enhanced stability |
| Low-Temperature Capacity | Reduced | Improved discharge capacity |
| Cycling Stability | Gradual fade | More stable over cycles |
| SEI Layer Properties | Less stable | Forms a stable, ion-conductive layer |
Mechanism of Gas Reduction and Interfacial Layer Formation in Battery Systems
A significant advantage of using organosilicon nitrile additives like this compound is their ability to suppress gas generation within lithium-ion batteries, a common issue that degrades performance and poses safety risks. wisc.edulbl.gov Gas evolution, particularly of CO₂, often results from the decomposition of conventional carbonate-based electrolytes at high voltages and temperatures. lbl.gov
Recent studies have elucidated the mechanism by which these additives function. They act as scavengers for nucleophilic species, such as superoxide (B77818) and carbonate ions, which are known to initiate electrolyte decomposition pathways that produce gas. lbl.gov The silicon atom in the organosilicon molecule is susceptible to nucleophilic attack, effectively neutralizing these reactive species. lbl.gov The nitrile group also plays a role, as its nitrogen atom can coordinate with lithium ions, which in turn enhances the nucleophile-scavenging efficiency of the molecule. lbl.gov
Emerging Research Areas and Future Perspectives
The unique properties of this compound and related organosilicon compounds continue to drive research into new and advanced applications. bohrium.comresearchgate.net The field is rapidly growing, with significant potential for innovation in materials science and energy storage. wisc.edubohrium.com
Emerging research is focused on several key areas:
Next-Generation Batteries: Beyond conventional lithium-ion batteries, there is growing interest in applying organosilicon electrolytes to other battery chemistries, such as lithium-sulfur and lithium-air batteries, where electrolyte stability is even more critical. researchgate.net Their non-flammable nature and stability against reactive electrode materials make them promising candidates for these high-energy systems. osti.gov
Solid-State Electrolytes: Organosilicon compounds are being explored as components in quasi-solid-state and gel-polymer electrolytes. researchgate.netresearchgate.net These electrolytes aim to combine the safety and stability of solid-state systems with the high ionic conductivity of liquids, and organosilicon molecules can act as plasticizers or core components of the polymer matrix. researchgate.net
Advanced Functional Materials: The versatility of organosilicon chemistry allows for the synthesis of complex molecules with tailored properties. soci.orgrsc.org Future research will likely involve designing novel organosilicon nitriles with enhanced functionalities, such as improved flame retardancy, better low-temperature performance, or specific interactions with electrode materials to further enhance battery life and safety. magtech.com.cnresearchgate.net
Biomedical Applications: While the focus has been on materials science, the biocompatibility of certain organosilicon compounds opens potential avenues for research in biomedical devices and drug delivery systems, where stable, functionalized materials are required. frontiersin.orgrsc.org
The future of this compound and its analogs appears bright, with ongoing research expected to unlock new applications and further improve existing technologies, contributing to safer and more efficient energy storage and advanced materials. wisc.edubohrium.com
Q & A
Basic Research Questions
Q. How can researchers verify the structural integrity and purity of 4-[diethoxy(methyl)silyl]butanenitrile using spectroscopic methods?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to confirm the presence of the diethoxy(methyl)silyl group (δ ~0.5–1.5 ppm for Si–CH, δ ~3.5–4.0 ppm for –OCHCH) and the nitrile moiety (no proton signal; -NMR δ ~115–120 ppm for C≡N).
- Infrared Spectroscopy (IR) : Validate the nitrile group via a sharp absorption band at ~2240 cm.
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns consistent with the silyl and nitrile groups.
- Purity Check : Use gas chromatography (GC) or high-performance liquid chromatography (HPLC) with standards to quantify impurities .
Q. What are the primary synthetic pathways for preparing this compound?
- Methodological Answer :
- Hydrosilylation : React 3-butenenitrile with diethoxy(methyl)silane in the presence of a platinum catalyst (e.g., Karstedt’s catalyst) to introduce the silyl group at the terminal position.
- Nucleophilic Substitution : Substitute a halogen (e.g., Cl or Br) in 4-halobutanenitrile with a diethoxy(methyl)silyl lithium reagent.
- Key Considerations : Optimize reaction temperature (typically 60–80°C for hydrosilylation) and inert atmosphere (N or Ar) to prevent siloxane formation. Purify via fractional distillation or silica-gel chromatography .
Advanced Research Questions
Q. How does the diethoxy(methyl)silyl group influence the compound’s stability and reactivity in cross-coupling reactions compared to alkyl or aryl analogs?
- Methodological Answer :
- Steric Effects : The bulky silyl group may hinder nucleophilic attack at the nitrile carbon, reducing undesired side reactions (e.g., hydrolysis).
- Electronic Effects : The electron-donating ethoxy groups stabilize the adjacent nitrile, altering its electrophilicity. Compare with 4-(2-fluorophenyl)butanenitrile (), where the electron-withdrawing fluorine enhances nitrile reactivity.
- Experimental Validation : Perform kinetic studies under identical conditions (solvent, catalyst) for silylated vs. non-silylated analogs to quantify rate differences .
Q. What strategies mitigate hydrolysis of the diethoxy(methyl)silyl group during storage or aqueous-phase reactions?
- Methodological Answer :
- Storage : Use airtight containers with molecular sieves (3Å) to adsorb moisture. Store under inert gas (Ar) at –20°C.
- Reaction Design : Employ aprotic solvents (e.g., THF, DMF) and avoid protic additives. For aqueous reactions, phase-transfer catalysts (e.g., tetrabutylammonium bromide) can compartmentalize hydrolysis-sensitive groups.
- Stability Testing : Monitor degradation via -NMR over time in controlled humidity conditions (e.g., 30–70% RH) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
